Ketotifen N-Oxide

Descripción general

Descripción

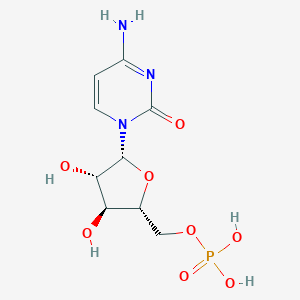

Ketotifen N-Oxide is a metabolite of Ketotifen . Ketotifen is a type of asthma medication which, when taken every day and used along with other anti-asthma medications, may reduce the frequency, severity, and duration of asthma symptoms or attacks in children .

Synthesis Analysis

The synthesis of N-oxides, such as this compound, typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation process .

Molecular Structure Analysis

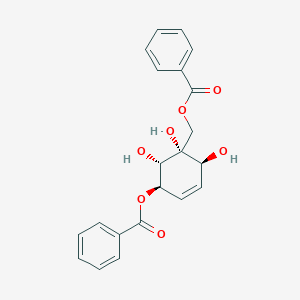

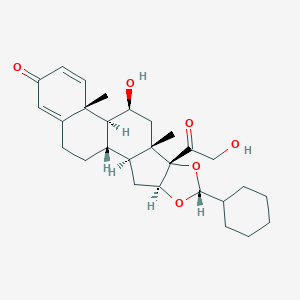

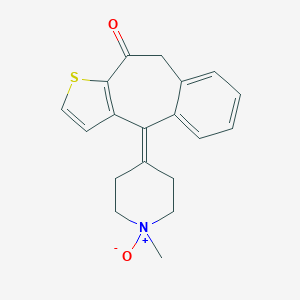

This compound has a molecular formula of C19H19NO2S . It contains a total of 45 bonds; 26 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, and 1 ketone (aromatic) .

Aplicaciones Científicas De Investigación

Impact on Nitric Oxide Synthase Activity

Ketotifen significantly influences nitric oxide synthase (NOS) activity. It has been shown to increase NOS activity in human colonic mucosa and rat renal tissues. This stimulation is notable in its association with reduced blood pressure and renal vascular resistance in rats, suggesting a unique mechanism of action beyond H1-receptor antagonism (Heyman et al., 1997).

Effects on Allergic Rhinitis and Asthma

In patients with combined allergic rhinitis and asthma syndrome, ketotifen significantly reduced fractional exhaled nitric oxide, indicating its potential in reducing airway inflammation (Li et al., 2017).

Actions on Intestinal Smooth Muscles

Ketotifen has been studied for its effects on the mechanical activity of isolated intestinal smooth muscles. It can induce contractions and inhibit responses to various stimuli in guinea-pig ileum and colon, as well as mouse colon, via non-cholinergic, non-histaminergic mechanisms (Abu-Dalu et al., 1996).

Impact on Reactive Oxygen Species Production

Ketotifen effectively reduces the production of reactive oxygen species from eotaxin-primed human eosinophils, indicating its role in modulating eosinophil oxidative metabolism and potential benefits in treating allergic diseases (Yamada et al., 2003).

Immunologic and Therapeutic Aspects

Ketotifen exhibits various asthma-prophylactic and antiallergic activities, including the prevention of anaphylaxis and mediator release from various cells, suggesting its suitability for long-term prophylaxis of bronchial asthma and other allergic disorders (Craps, 1985).

Influence on Immune Responses in Parasitic Infections

The drug has been studied for its effect on immune responses to Trichinella spiralis larvae in mice, indicating a role in modulating eosinophil numbers and interleukin-5 concentrations, potentially affecting immune responses against parasitic infections (Doligalska, 2000).

Comparative Clinical Studies

Ketotifen's clinical efficacy in treating asthma and allergic disorders has been compared with other medications, highlighting its utility in symptom management and patient acceptance despite potential side effects like sedation and weight gain (Grant et al., 1990).

Mecanismo De Acción

Target of Action

Ketotifen N-Oxide, like its parent compound Ketotifen, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its blockade can help alleviate symptoms of allergies . Additionally, Ketotifen also targets the IL-6/STAT3 pathway , which is involved in various cellular processes, including cell growth and differentiation .

Mode of Action

This compound acts as a non-competitive antagonist of the Histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . Furthermore, it has been found to suppress neuroendocrine differentiation and reduce cell viability by targeting the IL-6/STAT3 pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the release of myotonic mediators, particularly leukotrienes, and slow-reacting substances-induced bronchoconstriction . It also stimulates Nitric Oxide Synthase (NOS) activity in colonic mucosa and renal tissues, leading to increased production of nitric oxide .

Result of Action

The molecular and cellular effects of this compound’s action include suppression of neuroendocrine differentiation, reduction of cell viability, and reversal of the lineage switch via targeting the IL-6/STAT3 pathway . Additionally, it increases Nitric Oxide Synthase (NOS) activity, which can lead to vasodilation and reduced vascular resistance .

Action Environment

Environmental factors can influence the action of this compound. For instance, the pH of the environment can affect the stability of the compound . .

Direcciones Futuras

Ketotifen, the parent compound of Ketotifen N-Oxide, is currently used in various forms, including topical eye drops (Ophthalmic solution) and oral tablets for the treatment of allergic reactions and symptoms . As research continues, there may be potential for additional uses of Ketotifen and its metabolites, including this compound.

Propiedades

IUPAC Name |

2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAHLWKMNJCURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483612 | |

| Record name | Ketotifen N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88456-70-6 | |

| Record name | Ketotifen N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketotifen N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y2QNS3UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.